molecular formula C46H90NO13P B115081 Ggpl-I CAS No. 158227-74-8

Ggpl-I

Número de catálogo B115081
Número CAS: 158227-74-8
Peso molecular: 896.2 g/mol
Clave InChI: PUKYWOBGIWMIEA-TYOYAZAFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ggpl-I is a protein that has recently gained attention in the scientific community due to its potential applications in various research fields. This protein is synthesized using a specific method and has been shown to have significant biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Ggpl-I has been shown to have various applications in scientific research. One of the most significant applications is in the study of cancer. Ggpl-I has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, Ggpl-I has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

Mecanismo De Acción

The mechanism of action of Ggpl-I is not fully understood. However, it is known that Ggpl-I binds to specific receptors on the surface of cells, which triggers a signaling pathway that leads to the inhibition of cell growth. Additionally, Ggpl-I has been shown to activate the immune system, leading to the destruction of cancer cells.
Biochemical and Physiological Effects
Ggpl-I has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and activate the immune system. Additionally, Ggpl-I has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using Ggpl-I in lab experiments is its specificity. Ggpl-I binds to specific receptors on the surface of cells, making it a highly targeted and specific treatment. Additionally, Ggpl-I has been shown to have low toxicity, making it a safe treatment option.
However, there are also limitations to using Ggpl-I in lab experiments. One of the limitations is the cost of producing the protein. The recombinant DNA technology used to synthesize Ggpl-I is expensive and time-consuming. Additionally, Ggpl-I has a short half-life, meaning that it degrades quickly in the body.

Direcciones Futuras

There are many future directions for the study of Ggpl-I. One potential direction is the development of Ggpl-I-based therapies for cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of Ggpl-I and its potential applications in other fields, such as neurology and immunology.
Conclusion
In conclusion, Ggpl-I is a protein that has significant potential in scientific research. Its specificity and low toxicity make it a promising treatment option for cancer and inflammatory diseases. Further research is needed to fully understand the mechanism of action of Ggpl-I and its potential applications in other fields.

Métodos De Síntesis

Ggpl-I is synthesized using a recombinant DNA technology. The gene that codes for the protein is inserted into a bacterial expression vector, which is then transformed into a bacterial host. The host bacteria then produce the protein, which is purified using chromatography techniques.

Propiedades

Número CAS

158227-74-8

Fórmula molecular

C46H90NO13P

Peso molecular

896.2 g/mol

Nombre IUPAC

[(2R,3S,4S,5R,6S)-6-[(2S)-2,3-di(hexadecanoyloxy)propoxy]-3,4,5-trihydroxyoxan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C46H90NO13P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-41(48)55-36-39(59-42(49)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2)37-56-46-45(52)44(51)43(50)40(60-46)38-58-61(53,54)57-35-34-47(3,4)5/h39-40,43-46,50-52H,6-38H2,1-5H3/t39-,40-,43-,44+,45-,46+/m1/s1

Clave InChI

PUKYWOBGIWMIEA-TYOYAZAFSA-N

SMILES isomérico

CCCCCCCCCCCCCCCC(=O)OC[C@H](CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COP(=O)([O-])OCC[N+](C)(C)C)O)O)O)OC(=O)CCCCCCCCCCCCCCC

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)COP(=O)([O-])OCC[N+](C)(C)C)O)O)O)OC(=O)CCCCCCCCCCCCCCC

SMILES canónico

CCCCCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)COP(=O)([O-])OCC[N+](C)(C)C)O)O)O)OC(=O)CCCCCCCCCCCCCCC

Sinónimos

6'-O-phosphocholineglucopyranosyl-(1'-3)-1,2-dipalmitoyl
GGPL-I

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.